molecular formula C4HCl3O2S2 B1333707 2,5-Dichlorothiophene-3-sulfonyl chloride CAS No. 56946-83-9

2,5-Dichlorothiophene-3-sulfonyl chloride

Cat. No. B1333707
CAS RN: 56946-83-9
M. Wt: 251.5 g/mol
InChI Key: JJKSHSHZJOWSEC-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-sulfonyl chloride is a chemical compound that is part of the thiophene sulfonyl chlorides family. These compounds are known for their reactivity and are often used in various chemical synthesis processes. The presence of sulfonyl chloride groups makes them highly reactive towards nucleophiles, which allows for a wide range of chemical transformations.

Synthesis Analysis

The synthesis of related sulfonyl chlorides typically involves the reaction of thiophene derivatives with chlorosulfonic acid or other sulfonating agents. For example, 2-hydroxyethanesulfonyl chloride, a related compound, is synthesized by reacting an aqueous solution of 2-mercaptoethanol with chlorine . Although the specific synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene sulfonyl chlorides is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and one or more sulfonyl chloride groups attached to it. The exact position of these groups on the thiophene ring can significantly influence the reactivity and properties of the compound. For instance, the substitution pattern on the thiophene ring can affect the outcome of polymerization reactions, as seen in the polymerization of 2,5-dichlorothiophene .

Chemical Reactions Analysis

Thiophene sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with amines to form sulfonamides, as demonstrated by the reaction of thiophene-2-sulfonyl chloride with various amines . Additionally, they can undergo polymerization reactions, such as the polymerization of 2,5-dichlorothiophene with aluminum chloride–cupric chloride to yield polythienylenes . The sulfonyl chloride group is also reactive towards nucleophilic substitution, which can be used to introduce various functional groups into the thiophene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonyl chlorides are influenced by their molecular structure. These compounds are typically solid at room temperature and are highly reactive due to the presence of the sulfonyl chloride group. The reactivity towards nucleophiles makes them useful for a wide range of chemical transformations. The stability of these compounds under different conditions can vary; for example, the Dios group, a related sulfonyl protecting group, is stable under basic and reductive conditions but can be removed by heating in a hot aqueous solution of trifluoroacetic acid .

Scientific Research Applications

Application 1: Preparation of Specific Compounds

  • Summary of the Application : 2,5-Dichlorothiophene-3-sulfonyl chloride is used in the preparation of specific compounds such as 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide .

Application 2: HIV-1 Reverse Transcriptase Inhibitors

  • Summary of the Application : 2,5-Dichlorothiophene-3-sulfonyl chloride has been used in the synthesis of N4-(hetero)arylsulfonylquinoxalinones, which are studied as HIV-1 reverse transcriptase inhibitors .

Safety And Hazards

2,5-Dichlorothiophene-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dichlorothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSHSHZJOWSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371123
Record name 2,5-Dichlorothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiophene-3-sulfonyl chloride

CAS RN

56946-83-9
Record name 2,5-Dichlorothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorothiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 96.8-g (0.632 mol) sample of 2,5-dichlorothiophene was added dropwise to a cooled (dry ice/acetone bath, about -10° to -15° C.) and stirred solution of 163 g (1.39 mol) of chlorosulfonic acid. After the addition was completed, the reaction mixture was stirred at 50° C for 2 hours, cooled, and then poured into 200 g of ice. The aqueous reaction mixture was extracted with methylene chloride. The methylene chloride extract was washed with saturated aqueous sodium bicarbonate solution, washed with water, dried over magnesium sulfate, and evaporated to give 87 g of 2,5-dichloro-3-thienylsulfonyl chloride.
[Compound]
Name
96.8-g
Quantity
0.632 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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dry ice acetone
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0 (± 1) mol
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163 g
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reactant
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[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichlorothiophene-3-sulfonyl chloride
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Citations

For This Compound
26
Citations
R Abu-El-Halawa, M Masad, Y Bathich… - … für Naturforschung B, 2011 - degruyter.com
A series of 3-(alkylthio)-6-chlorothieno[2,3-e][1,4,2]dithiazine 1,1-dioxides (7a - e) were prepared via interaction of deprotonated 2,5-dichlorothiophene-3-sulfonamide with carbon …
Number of citations: 8 www.degruyter.com
B Saoudi, A Debache, JF Soulé, H Doucet - RSC advances, 2015 - pubs.rsc.org
We report herein on the palladium-catalyzed direct heteroarylation of heteroarenes (eg, pyrroles, furans, and thiophenes) in which heteroarylsulfonyl chlorides are used as coupling …
Number of citations: 12 pubs.rsc.org
P Francotte, E Goffin, P Fraikin… - Journal of Medicinal …, 2013 - ACS Publications
On the basis of the results obtained in previous series of AMPA potentiators belonging to 3,4-dihydro-2H-benzo- and 3,4-dihydro-2H-pyrido-1,2,4-thiadiazine 1,1-dioxides, the present …
Number of citations: 12 pubs.acs.org
G Sadhasivam, K Kulanthai, S Rajamani… - … Bangladesh Journal of …, 2016 - bdpsjournal.org
Six compounds of benzothiazole derivatives were synthesized, and structures were confirmed by FT-IR, 1 H-NMR, 13 C-NMR and LC-MS. The resulting compounds were evaluated for …
Number of citations: 8 www.bdpsjournal.org
FE Nielsen, S Ebdrup, AF Jensen… - Journal of medicinal …, 2006 - ACS Publications
Compound 1a (NN414) is a potent opener of Kir6.2/SUR1 K ATP channels. Compound 1a inhibits insulin release in vitro and in vivo and preserves beta cell function in preclinical …
Number of citations: 31 pubs.acs.org
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
R Harmse, D Coertzen, HN Wong, FJ Smit… - …, 2017 - Wiley Online Library
Dihydroartemisinin (DHA), either used in its own right or as the active drug generated in vivo from the other artemisinins in current clinical use—artemether and artesunate—induces …
RJ Fawcett - 1957 - search.proquest.com
The present investigation was initiated with two main objectives^ namely, the study of methods for synthesizing new substituted thio-phenethiols and the preparation of UP-(N, N-…
Number of citations: 0 search.proquest.com
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com
AO Adeniji, RM Wells, A Adejare - Current medicinal …, 2012 - ingentaconnect.com
Abnormal processing of amyloid precursor protein (APP) by β - and γ -secretases to produce excess amyloid-β-peptide is believed to contribute to the pathophysiological cascade that …
Number of citations: 8 www.ingentaconnect.com

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